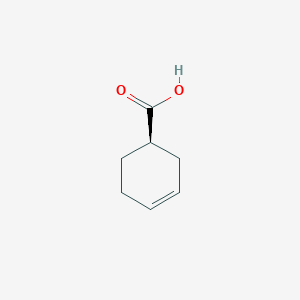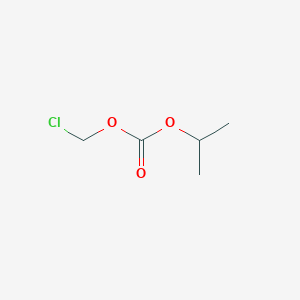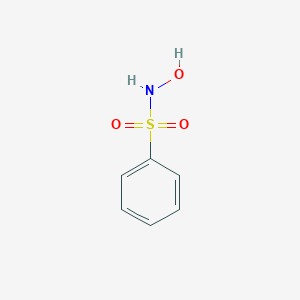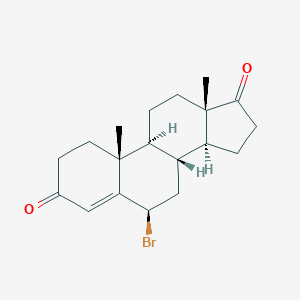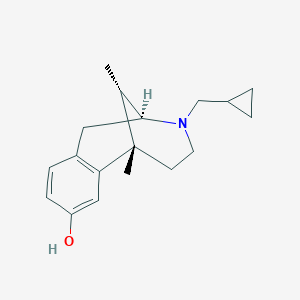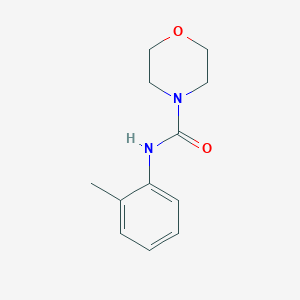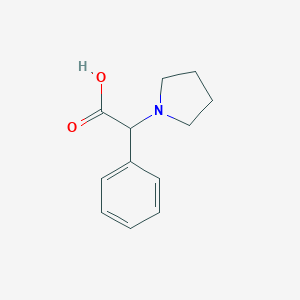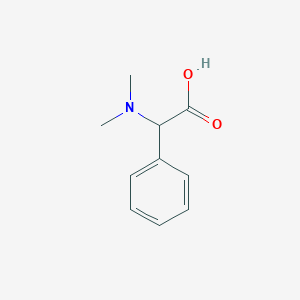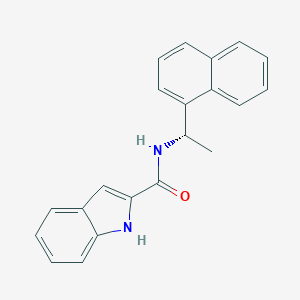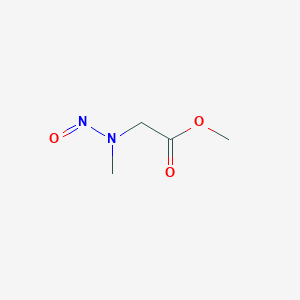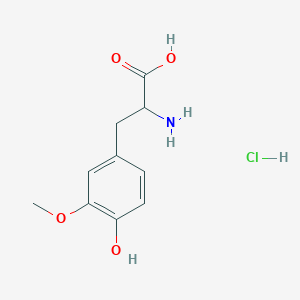
2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride
Descripción general
Descripción
“2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid” is a compound with the molecular formula C10H13NO4 . It is also known as 3-Methoxytyrosine . This compound belongs to the phenylpropanoid family and contains a propionic acid moiety attached to the phenyl ring .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO4/c1-15-7-4-2-6(3-5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14) . This indicates the presence of a methoxy group (-OCH3) and a hydroxy group (-OH) on the phenyl ring, an amino group (-NH2), and a carboxylic acid group (-COOH) on the propionic acid moiety .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.22 . It has a boiling point of 176°C . The compound is solid in physical form . The density of the compound is 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Application in Parkinson’s Disease Treatment
- Summary of Application: 3-O-Methyldopa (3-OMD) is a major metabolite of L-DOPA, a drug used in the treatment of Parkinson’s disease . It is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase .
- Methods of Application: L-DOPA is administered to patients with Parkinson’s disease to increase dopamine levels. 3-O-Methyldopa is formed as a metabolite during this process .
- Results or Outcomes: While L-DOPA is beneficial in treating Parkinson’s disease, the formation of 3-O-Methyldopa can have adverse effects. For instance, it has been found to inhibit the neuroprotective effects of L-DOPA in striatal astrocytes .
Application in Research of Side Effects of L-DOPA
- Summary of Application: Research has been conducted to investigate the role of 3-O-Methyldopa in the side effects of L-DOPA .
- Methods of Application: This involves examining behavioral, biochemical, and cellular changes in rats and catecholamine-producing PC12 neuronal cells .
- Results or Outcomes: The study found that 3-O-Methyldopa impaired locomotor activities and decreased the dopamine turnover rate in the rat striatum. It also induced cytotoxic effects via oxidative stress in PC12 cells .
Application in Inhibition of Prostaglandin E2 Production
- Summary of Application: 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, a compound structurally similar to 3-O-Methyldopa, has been used to inhibit prostaglandin E2 production .
Application in Antioxidant Activity Research
- Summary of Application: A caffeine metabolite which showed high antioxidant activity .
- Results or Outcomes: The compound showed high antioxidant activity, which could have implications in the study of oxidative stress and related diseases .
Application in Inhibition of Prostaglandin E2 Production
- Summary of Application: 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, a compound structurally similar to 3-O-Methyldopa, has been used to inhibit prostaglandin E2 production .
Application in Antioxidant Activity Research
Safety And Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
As a metabolite produced by the gut microbiota from dietary polyphenols, “2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride” might contribute to their health benefits . Future research could focus on further investigating the absorption, metabolism, and tissue accumulation of this compound in various organisms . Additionally, the potential health benefits and therapeutic applications of this compound could be explored further.
Propiedades
IUPAC Name |
2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNETXNZYVGKTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride | |
CAS RN |
91013-37-5 | |
| Record name | 3-O-Methyldopa hydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091013375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-O-METHYLDOPA HYDROCHLORIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E0B93CGAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



